2-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid
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Overview
Description
2-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid is a complex organic compound that features a benzotriazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid typically involves the condensation of 4-oxo-3,4-dihydro-1,2,3-benzotriazine with appropriate amines and acids under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a more highly oxygenated derivative, while reduction could yield a more saturated compound .
Scientific Research Applications
2-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3,4-dihydro-1,2,3-benzotriazine: A precursor in the synthesis of the target compound.
2-(4-Oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acids: Structural analogs with similar chemical properties.
Uniqueness
2-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid is unique due to its specific combination of functional groups and its ability to modulate various biochemical pathways. This makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C13H14N4O4 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H14N4O4/c1-7(13(20)21)14-11(18)8(2)17-12(19)9-5-3-4-6-10(9)15-16-17/h3-8H,1-2H3,(H,14,18)(H,20,21)/t7-,8-/m0/s1 |
InChI Key |
WDFUJPVLSHMSLI-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C)N1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(C)N1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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